Sarcodonin G
CAS No.:
Cat. No.: VC1851598
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H28O3 |
---|---|
Molecular Weight | 316.4 g/mol |
IUPAC Name | (3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |
Standard InChI | InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1 |
Standard InChI Key | QCQNVTLNEHGTQY-SFNSOECISA-N |
Isomeric SMILES | C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O |
Canonical SMILES | CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O |
Introduction
Chemical Properties and Structure
Sarcodonin G possesses a complex molecular structure with several stereogenic centers and functional groups that contribute to its biological activity. The compound is characterized by a tricyclic ring system typical of cyathane diterpenoids, with specific functionalities that distinguish it from other members of this natural product family.
Structural Characteristics
Sarcodonin G has the molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.4 g/mol . Its IUPAC name is (3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde. The compound contains multiple chiral centers that contribute to its three-dimensional structure and biological properties.
Research has shown that compounds in the sarcodonin family possess a benzodioxazine core structure, which was confirmed through X-ray crystallographic analysis of derivatives . This structural determination corrected earlier proposals that suggested a benzodioxane aminal core structure for related sarcodonins .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Sarcodonin G:
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₈O₃ |
Molecular Weight | 316.4 g/mol |
IUPAC Name | (3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |
Standard InChI | InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1 |
Standard InChIKey | QCQNVTLNEHGTQY-SFNSOECISA-N |
Isomeric SMILES | CC@HC1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O |
Canonical SMILES | CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O |
Source and Isolation
Sarcodonin G was originally isolated from the basidiomycete fungus Sarcodon scabrosus, which belongs to the family Bankeraceae . This mushroom species has a history of use in traditional medicine in various Asian countries. The compound has also been reported in Hydnellum scabrosum, another member of the same fungal family .
The isolation of Sarcodonin G from natural sources typically involves extraction of the mushroom material with organic solvents, followed by various chromatographic techniques to purify the compound. The relatively low natural abundance of this compound has been a limiting factor in its research and development, highlighting the importance of synthetic approaches to obtain sufficient quantities for biological evaluation.
Biological Activities and Mechanisms
Neurotrophic Activity
The most prominent biological activity of Sarcodonin G is its neurotrophic effect, which refers to its ability to promote the growth, survival, and differentiation of neurons. This property is particularly significant in the context of neurodegenerative diseases, where neuronal loss is a key pathological feature.
Modulation of NGF Signaling
A key mechanism underlying Sarcodonin G's neurotrophic activity involves its modulation of Nerve Growth Factor (NGF) signaling pathways in PC12 cells . NGF is a protein that plays a crucial role in the growth, maintenance, and survival of certain neuronal populations. PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model system for studying neuronal differentiation.
Research has demonstrated that Sarcodonin G can influence NGF-induced neurite outgrowth, suggesting its potential to enhance or modulate the effects of this important neurotrophic factor . This interaction with NGF signaling represents a promising mechanism for potential therapeutic applications in neurological disorders.
Signaling Pathways
Studies on Sarcodonin G derivatives have revealed that these compounds influence NGF-induced neurite outgrowth in PC12 cells through the regulation of several signaling pathways, including:
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PKC-dependent signaling pathways
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PKC-independent ERK/CREB signaling pathways
These findings highlight the complex interactions of Sarcodonin G with cellular signaling networks involved in neuronal development and function, providing valuable insights into its potential therapeutic mechanisms.
Sarcodonin G Derivatives
Semi-synthetic Derivatives
Researchers have prepared a series of Sarcodonin G derivatives through semi-synthesis, particularly focusing on 19-O-benzoyl derivatives . These modifications of the parent compound have yielded derivatives with varying effects on neurite outgrowth, demonstrating how structural changes can significantly alter biological activity.
Structure-Activity Relationships
Studies on Sarcodonin G derivatives have provided valuable insights into structure-activity relationships. For instance, two derivatives identified as "6" and "15" in the research literature (at 10 μM concentration) demonstrated opposite effects in PC12 cells:
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Compound "6" exhibited superior activity compared to Sarcodonin G by promoting NGF-induced neurite outgrowth
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Compound "15" showed an inhibitory effect on neurite outgrowth
These findings were further validated in experiments using primary cultured rat cortical neurons, where the same compounds at 20 μM significantly induced and suppressed neurite extension, respectively . This divergent activity based on structural modifications highlights the potential for developing compounds with specific and targeted effects on neuronal development.
Molecular Interactions
Molecular simulation studies have suggested possible mechanisms of interaction among NGF, Sarcodonin G derivatives, and the TrkA receptor. These derivatives may contribute to the stabilization of the NGF-TrkAd5 complex by establishing several hydrophobic and hydrogen-bond interactions with both NGF and TrkA . This molecular mechanism helps explain how these compounds can modulate NGF signaling and ultimately influence neurite outgrowth.
Table 2: Effects of Selected Sarcodonin G Derivatives on Neurite Outgrowth
Derivative | Concentration | Effect on Neurite Outgrowth in PC12 Cells | Effect on Primary Rat Cortical Neurons |
---|---|---|---|
Compound "6" | 10 μM | Promotion (superior to Sarcodonin G) | Significant induction at 20 μM |
Compound "15" | 10 μM | Inhibition | Significant suppression at 20 μM |
Research Challenges and Future Directions
Synthesis Optimization
One of the primary challenges in Sarcodonin G research is developing more efficient synthetic routes to produce the compound and its derivatives in sufficient quantities for comprehensive biological evaluation. Future research will likely focus on optimizing synthetic methodologies to increase yields and reduce the number of steps required.
Mechanistic Understanding
While some aspects of Sarcodonin G's mechanism of action have been elucidated, further studies are needed to fully understand how this compound interacts with cellular targets and signaling pathways. More detailed investigations of its effects on NGF signaling and other potential molecular mechanisms would provide valuable insights for drug development.
Structure-Activity Relationship Exploration
The identification of Sarcodonin G derivatives with divergent effects on neurite outgrowth provides a foundation for more comprehensive structure-activity relationship studies . Future research may focus on the systematic modification of different regions of the Sarcodonin G scaffold to identify the structural features responsible for specific biological activities.
Preclinical Development
Advancing Sarcodonin G or its derivatives toward potential therapeutic applications will require extensive preclinical studies, including assessments of pharmacokinetics, toxicity, and efficacy in relevant animal models of neurodegenerative diseases. These studies are essential for determining whether these compounds have genuine potential as drug candidates.
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